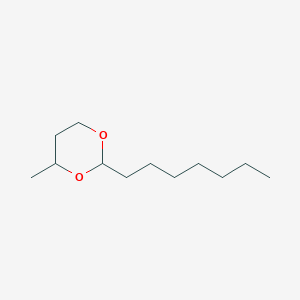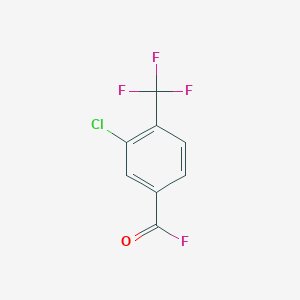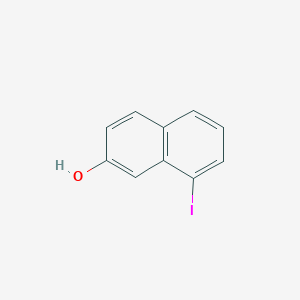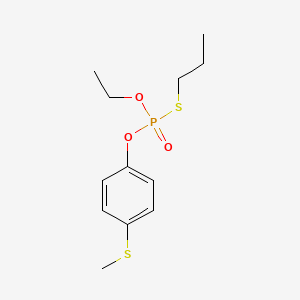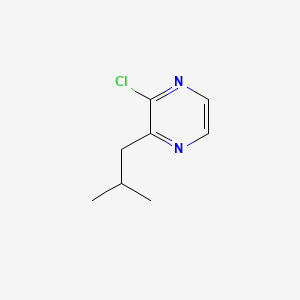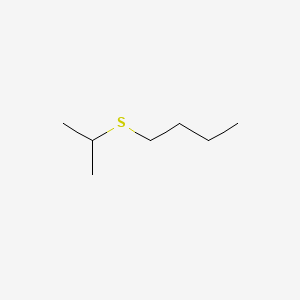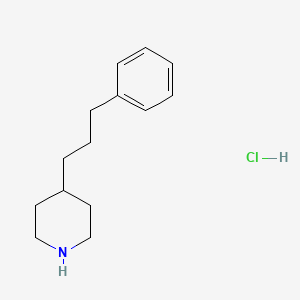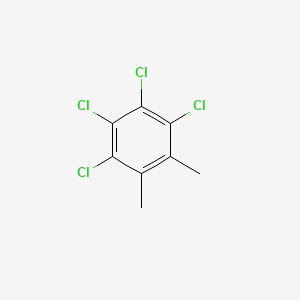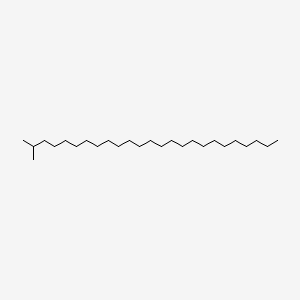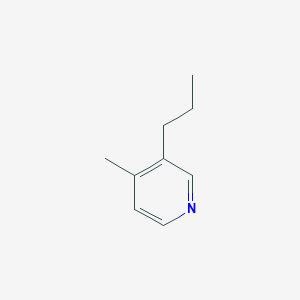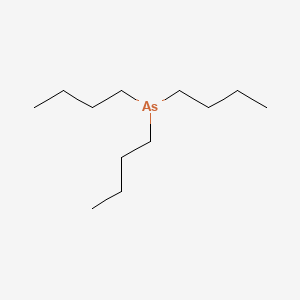
Rhodamine 640 perchlorate
Overview
Description
Rhodamine 640 perchlorate is a synthetic dye belonging to the rhodamine family, known for its vibrant fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties. It is particularly notable for its application in photodynamic therapy, where it serves as a photosensitizer to treat cancer by generating reactive oxygen species upon light activation .
Mechanism of Action
Target of Action
Rhodamine 640 perchlorate (Rh-640 perchlorate) is primarily targeted towards cancer cells, specifically the human Rhabdomyosarcoma cancer cell line . It acts as a second-generation photosensitizer in Photodynamic Therapy (PDT), a treatment modality for oncological diseases .
Mode of Action
Rh-640 perchlorate’s mode of action involves light interaction with cells, resulting in a cytotoxic generation of reactive oxygen species (ROS) for cancer cell damage . When a photosensitizer like Rh-640 perchlorate is activated, it goes to an excited triplet state resulting in two kinds of reactions . A direct reaction with the molecular membrane forms a radical cation or anion (Type 1 reaction). In Type 2, a singlet oxygen production from molecular ground state oxygen occurs due to energy transfer from the triplet state of the photosensitizer to the molecular oxygen .
Biochemical Pathways
The biochemical pathways affected by Rh-640 perchlorate involve the generation of ROS, which mediates the oxygen dependency in PDT . Singlet oxygen is responsible for most photodynamic processes in biological systems . Cellular damages are mediated when Rh-640 perchlorate is activated . ROS is effective only near its generation site due to its short half-life .
Pharmacokinetics
The pharmacokinetics of Rh-640 perchlorate involves the optimization of intracellular drug concentration and light dose response on a lower scale . An optimum incubation time of 3 hours was found for Rh-640 perchlorate mediated exposure of the Rhabdomyosarcoma cancer cell line . Effective intracellular drug accumulation was optimized for culture when administered with different concentrations .
Result of Action
The result of Rh-640 perchlorate’s action is light dose-dependent cytotoxicity . Post incubation with optimized parameters, Rh-640 perchlorate mediated photodynamic therapy showed cytotoxicity of 85% (2 J/cm2), 80% (5 J/cm2), and 69% (15 J/cm2) . This suggests the potential photodynamic action of Rh-640 perchlorate and its efficacy on other cancer cell lines .
Action Environment
The action environment of Rh-640 perchlorate involves the use of a diode laser with a wavelength of 630 nm as a light source . The threshold for stimulated emission is dependent on the concentration of both the laser dye and scattering particles . The absorption spectra suggest that longer wavelengths of light like yellow-red light are best used for light irradiation .
Biochemical Analysis
Biochemical Properties
Rhodamine 640 perchlorate plays a significant role in biochemical reactions, particularly in photodynamic therapy. As a photosensitizer, it interacts with light to produce reactive oxygen species, which can induce cell death in targeted cells. This compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, it can bind to proteins and enzymes, altering their conformation and activity. The interaction with nucleic acids, such as DNA, can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce cytotoxicity through the generation of reactive oxygen species upon light activation. This leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. The compound can influence cell signaling pathways, such as the activation of apoptosis pathways, leading to programmed cell death. Additionally, this compound can affect gene expression by inducing changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a photosensitizer. Upon absorption of light, the compound transitions to an excited singlet state, which can then undergo intersystem crossing to form an excited triplet state. This triplet state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. This compound can also bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. This binding can result in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as light exposure, temperature, and pH. Over time, this compound can degrade, leading to a decrease in its photodynamic efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression. These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce selective cytotoxicity in targeted cells without causing significant toxicity to normal cells. At high doses, this compound can exhibit toxic effects, including oxidative damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired photodynamic effect. Beyond this threshold, increasing the dosage can lead to adverse effects, such as inflammation, tissue damage, and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a photosensitizer. The compound can interact with enzymes and cofactors involved in oxidative stress response and detoxification pathways. For example, it can induce the activity of antioxidant enzymes, such as superoxide dismutase and catalase, to mitigate the effects of reactive oxygen species. Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, it can bind to albumin in the bloodstream, enhancing its distribution to target tissues. The localization and accumulation of this compound within cells are influenced by its chemical properties, such as hydrophobicity and charge. The compound can accumulate in specific cellular compartments, such as mitochondria and lysosomes, where it exerts its photodynamic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in mitochondria, where it can induce mitochondrial dysfunction and apoptosis. The localization to lysosomes can lead to lysosomal membrane permeabilization and cell death. Understanding the subcellular localization of this compound is essential for optimizing its use in photodynamic therapy and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the formation of the perchlorate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods: Industrial production of Rhodamine 640 perchlorate typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize impurities, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Rhodamine 640 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its fluorescence.
Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of new compounds with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various substituted rhodamine derivatives, each with unique photophysical characteristics .
Scientific Research Applications
Rhodamine 640 perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to stain and visualize cellular components.
Medicine: Utilized in photodynamic therapy for cancer treatment, where it helps selectively destroy cancer cells upon light activation.
Industry: Applied in the production of fluorescent dyes and pigments for various commercial products.
Comparison with Similar Compounds
Rhodamine 6G: Another widely used rhodamine dye with similar fluorescence properties but different absorption spectra.
Rhodamine B: Known for its use in dye lasers and as a tracer dye in water studies.
Rhodamine 101: Shares structural similarities with Rhodamine 640 perchlorate but has distinct photophysical properties.
Uniqueness: this compound stands out due to its high fluorescence quantum yield and stability, making it particularly suitable for applications requiring long-term fluorescence and high sensitivity .
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWWHVKRLDNDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072503 | |
| Record name | Rhodamine 640 perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, dark green crystals with a bronze sheen; [MSDSonline] | |
| Record name | Rhodamine 640 perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72102-91-1 | |
| Record name | Rhodamine 640 Perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72102-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodamine 640 perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodamine 640 perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


